7-[(4-chloro-2-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one
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Overview
Description
7-[(4-chloro-2-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. This compound is characterized by its unique structure, which includes a chromenone core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-chloro-2-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzyl Group: The 4-chloro-2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide and a base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydrochromenone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-chloro-2-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- 7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
Uniqueness
7-[(4-chloro-2-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H16ClFO3 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
7-[(4-chloro-2-fluorophenyl)methoxy]-4-ethyl-8-methylchromen-2-one |
InChI |
InChI=1S/C19H16ClFO3/c1-3-12-8-18(22)24-19-11(2)17(7-6-15(12)19)23-10-13-4-5-14(20)9-16(13)21/h4-9H,3,10H2,1-2H3 |
InChI Key |
RAGLNTIJOQGYFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
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